molecular formula C24H27FN4 B4883117 5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B4883117
M. Wt: 390.5 g/mol
InChI Key: ZJYQAPIAJWTKQM-UHFFFAOYSA-N
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Description

5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzylpiperidine moiety and a fluorophenyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylpiperidine Moiety: This step may involve nucleophilic substitution reactions.

    Addition of the Fluorophenyl Group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the pyrazolopyridine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against various biological targets, making it a candidate for drug discovery and development. It could be tested for its effects on enzymes, receptors, or other proteins.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. It could be investigated for its efficacy in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. This interaction could involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class may have similar structures but different substituents.

    Benzylpiperidines: Compounds with a benzylpiperidine moiety but different core structures.

    Fluorophenyl Compounds: Molecules with a fluorophenyl group but different overall frameworks.

Uniqueness

The uniqueness of 5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its specific combination of structural features, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

5-(1-benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4/c25-20-8-4-7-19(15-20)24-22-17-29(14-11-23(22)26-27-24)21-9-12-28(13-10-21)16-18-5-2-1-3-6-18/h1-8,15,21H,9-14,16-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQAPIAJWTKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C(=NN3)C4=CC(=CC=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 3
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5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 5
5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(1-Benzylpiperidin-4-yl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

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